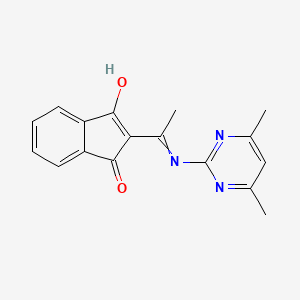

2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione

描述

2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione is a hybrid organic compound combining two pharmacologically significant moieties: indane-1,3-dione and 4,6-dimethylpyrimidin-2-amine. The indane-1,3-dione core is a well-established electron-deficient aromatic system, widely used in medicinal chemistry for its bioactivity and versatility in chemical modifications . The pyrimidine ring, a heterocyclic aromatic system, is frequently employed in drug design due to its ability to engage in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets .

属性

IUPAC Name |

2-[N-(4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-9-8-10(2)19-17(18-9)20-11(3)14-15(21)12-6-4-5-7-13(12)16(14)22/h4-8,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRPHVROJVIVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione is a compound with significant pharmacological potential. Its structure features a pyrimidine moiety linked to an indane-1,3-dione core, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- IUPAC Name : 2-[N-(4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

- Molecular Formula : C17H15N3O2

- Molar Mass : 293.32 g/mol

- CAS Number : 1022583-12-5

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

-

Antioxidant Activity :

- Studies have shown that derivatives of indan-1,3-dione exhibit antioxidant properties. The compound demonstrated moderate to high scavenging activity against reactive species such as nitric oxide (NO) and DPPH radicals.

- Table 1: Antioxidant Activity Comparison

Compound NO Scavenging (%) DPPH Scavenging (%) Lipid Peroxidation Inhibition (%) Compound A 29.5 28.14 54.75 Compound B 7.9 8.12 51.09

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains. The zone of inhibition was measured for both Gram-positive and Gram-negative bacteria.

- Table 2: Antimicrobial Activity

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 9 Escherichia coli 8 Candida albicans 8

-

Anticoagulant Activity :

- Research indicates that indan-1,3-dione derivatives can inhibit coagulation pathways, suggesting potential therapeutic applications in anticoagulation therapy.

-

Neuroprotective Effects :

- Compounds derived from indan-1,3-dione have been studied for their neuroprotective properties against Alzheimer's disease through the inhibition of β-amyloid aggregation.

Case Studies

Several studies have evaluated the biological activity of compounds similar to or including this compound:

- Study by Jayachendran et al. (2018) :

- Research on Antiproliferative Activity :

相似化合物的比较

The compound’s structural and functional characteristics can be compared to other indane-1,3-dione derivatives and pyrimidine-containing analogs. Below is a detailed analysis supported by research findings:

Structural and Electronic Comparisons

Key Observations :

- Unlike hydrazone-containing analogs (e.g., Compound 12 ), the ethylidene linker in the target compound may reduce metabolic instability while retaining conjugation for electronic delocalization .

Key Observations :

常见问题

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions and purity (e.g., pyrimidine NH at δ 8.5–9.5 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: 363.1365 g/mol) .

- X-ray diffraction : SHELXTL or WinGX refine crystallographic data to resolve bond angles and packing motifs.

How can discrepancies in crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

Advanced

Discrepancies arise from disorder or thermal motion . Strategies include:

- Twinned refinement : Using SHELXL’s TWIN/BASF commands for overlapping lattices.

- Hirshfeld surface analysis : To identify weak interactions (e.g., C–H···O) affecting geometry.

- Multipole modeling : For electron density redistribution in polar bonds. Cross-validation via R-free factor ensures model accuracy .

What role do the 4,6-dimethyl groups on the pyrimidine ring play in modulating bioactivity?

Advanced

The methyl groups enhance lipophilicity , improving membrane permeability. They also reduce metabolic oxidation at the pyrimidine ring, prolonging half-life. QSAR studies indicate that steric bulk at these positions optimizes binding to hydrophobic pockets in target proteins (e.g., thrombin for anticoagulant activity) .

How is purity assessed, and what impurities are commonly observed in this compound?

Q. Basic

- HPLC-DAD : Quantifies residual solvents (e.g., DMF) and byproducts (e.g., unreacted indane-1,3-dione).

- Elemental analysis : Confirms C/H/N ratios within ±0.3% of theoretical values.

- TGA-DSC : Detects hydrate or solvate forms. Common impurities include Knoevenagel adducts from incomplete condensation .

How can computational methods predict the binding affinity of this compound to novel targets?

Q. Advanced

- Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., using GROMACS).

- Free energy perturbation : Calculates ΔΔG for mutations in binding sites.

- Pharmacophore mapping : Identifies critical interaction points (e.g., pyrimidine NH as a hydrogen bond donor) .

How should contradictory bioassay data (e.g., varying MIC values across studies) be addressed?

Q. Advanced

- Standardize protocols : Align with CLSI guidelines for antimicrobial assays.

- Control strains : Include reference strains (e.g., E. coli ATCC 25922) to calibrate results.

- Meta-analysis : Use Cochran’s Q test to evaluate heterogeneity across datasets. Confounding factors (e.g., solvent DMSO’s toxicity) are mitigated via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。